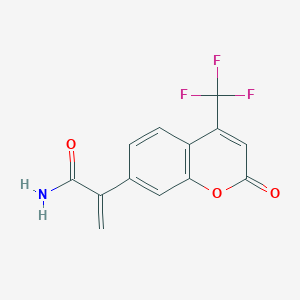

2-(2-Oxo-4-(trifluoromethyl)-2h-chromen-7-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)acrylamide is a chemical compound known for its unique structure and properties. It is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, biology, and materials science .

Métodos De Preparación

The synthesis of 2-(2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)acrylamide involves several steps. One common method includes the incorporation of a photoresponsive monomer, 7-[4-(trifluoromethyl)-coumarin]acrylamide, within polymer brushes. This process utilizes near-infrared (NIR) light-mediated surface-initiated photoRAFT polymerization . The reaction conditions typically involve low-energy NIR light, which enhances penetration and allows for efficient synthesis even through opaque barriers .

Análisis De Reacciones Químicas

2-(2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)acrylamide undergoes various chemical reactions, including dimerization and cross-linking when exposed to UV light (λ = 365 nm, 18.2 mW/cm²) . Common reagents used in these reactions include N,N-dimethylacrylamide and other polymerization initiators. The major products formed from these reactions are cross-linked polymer brushes, which have applications in creating antifouling surfaces .

Aplicaciones Científicas De Investigación

This compound has several scientific research applications. It is used in the synthesis of surface-tethered polymer brushes, which are important for modifying the chemical and physical properties of surfaces and interfaces . These modifications are crucial in applications such as antifouling coatings, membranes, biosensing, stimuli-responsive surfaces, and optoelectronic devices . Additionally, the compound’s fluorescent properties make it useful in various biological and medical research applications .

Mecanismo De Acción

The mechanism of action of 2-(2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)acrylamide involves its photoresponsive nature. When exposed to UV light, the compound undergoes dimerization, leading to cross-linking of polymer brushes . This process is controlled by the specific wavelengths of light used, allowing for precise modulation of the polymerization and cross-linking processes .

Comparación Con Compuestos Similares

2-(2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)acrylamide is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include 7-amino-4-(trifluoromethyl)coumarin and 7-bromo-4-hydroxycoumarin . These compounds share the coumarin backbone but differ in their substituents, leading to variations in their reactivity and applications .

Propiedades

Fórmula molecular |

C13H8F3NO3 |

|---|---|

Peso molecular |

283.20 g/mol |

Nombre IUPAC |

2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide |

InChI |

InChI=1S/C13H8F3NO3/c1-6(12(17)19)7-2-3-8-9(13(14,15)16)5-11(18)20-10(8)4-7/h2-5H,1H2,(H2,17,19) |

Clave InChI |

ZERUYWFMKNUPBP-UHFFFAOYSA-N |

SMILES canónico |

C=C(C1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)C(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2,3,4,5,6-pentakis(fluoranyl)phenyl]propanoic acid](/img/structure/B12818557.png)

![(7S,13aS)-2,11-Dihydroxy-3,10-dimethoxy-7-methyl-5,6,7,8,13,13a-hexahydroisoquinolino[3,2-a]isoquinolin-7-ium chloride](/img/structure/B12818611.png)